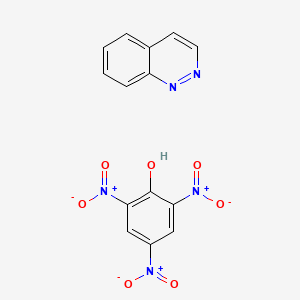

Cinnoline picrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

5949-25-7 |

|---|---|

Molecular Formula |

C14H9N5O7 |

Molecular Weight |

359.25 g/mol |

IUPAC Name |

cinnoline;2,4,6-trinitrophenol |

InChI |

InChI=1S/C8H6N2.C6H3N3O7/c1-2-4-8-7(3-1)5-6-9-10-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-6H;1-2,10H |

InChI Key |

QLHVVSNSIMGRJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Research Trajectories in Cinnoline Picrate Chemistry

Direct Adduct Formation Protocols

Direct adduct formation involves the reaction between a pre-formed cinnoline (B1195905) base and picric acid to yield the corresponding picrate (B76445) salt. This method relies on the fundamental acid-base chemistry between the heterocyclic amine and the strong organic acid.

Acid-Base Reaction Pathways for Picrate Salt Formation

Cinnoline itself is a basic compound, characterized by a pKa of 2.64 wikipedia.org. Picric acid, also known as 2,4,6-trinitrophenol, is a potent organic acid with a pKa of 0.38 geeksforgeeks.orgstackexchange.com. The reaction between cinnoline and picric acid is a straightforward acid-base neutralization, where the nitrogen atom in the cinnoline ring accepts a proton from picric acid's hydroxyl group, forming a stable salt thieme-connect.dethieme-connect.de. This process is a widely utilized technique for the characterization and isolation of amine bases, including cinnoline and its substituted analogues, due to the often crystalline and well-defined nature of the resulting picrate salts thieme-connect.dethieme-connect.dethieme-connect.de.

Solvent-Mediated Precipitation Techniques

Following the acid-base reaction, the cinnoline picrate salt is typically isolated through precipitation from a suitable solvent. The choice of solvent is crucial for achieving efficient crystallization and purification. Alcoholic solvents, such as ethanol (B145695), and ethereal solvents are commonly employed for this purpose thieme-connect.dethieme-connect.dersc.orgrsc.org. For instance, the reaction of 4-methylcinnoline (B75869) with picric acid in an alcoholic medium yields the 4-methylthis compound as crystalline needles rsc.org. Similarly, tetrahydrocinnoline can be converted to its picrate, such as 2,5-dimethylcinnolinium picrate, by reacting with picric acid in refluxing ethanol rsc.org. The principle involves dissolving the reactants in a solvent where the resulting picrate salt has limited solubility, leading to its precipitation upon cooling or solvent evaporation sciencemadness.org.

Indirect Synthetic Routes via Cinnoline Precursors

Indirect synthetic routes involve the initial construction of the cinnoline ring system or its derivatives, followed by the formation of the picrate salt. Several classical named reactions are instrumental in synthesizing the cinnoline scaffold.

Richter Cinnoline Synthesis and Subsequent Picrate Formation

The Richter cinnoline synthesis is a historical method for constructing the cinnoline nucleus, typically involving the cyclization of arenediazonium salts derived from ortho-aminophenylalkanoic acids or related compounds wikipedia.orginnovativejournal.inijariit.comresearchgate.net. This process often leads to cinnoline derivatives, such as 4-hydroxycinnoline-3-carboxylic acid, which can then be further processed to yield the parent cinnoline wikipedia.org. While the primary goal of the Richter synthesis is the formation of the cinnoline ring, the resulting cinnoline or its derivatives are frequently converted into picrate salts. This conversion serves as a standard step for purification and characterization, as indicated by references where picrate formation is a subsequent step to the main cinnoline synthesis electronicsandbooks.com.

Widman–Stoermer Synthesis Approaches to Cinnoline Derivatives

The Widman–Stoermer synthesis is a versatile and widely applied method for the preparation of cinnoline derivatives, particularly those substituted at the 4-position or with substituents at both the 3 and 4 positions wikipedia.orgthieme-connect.deinnovativejournal.inlookchem.com. This reaction typically involves the cyclization of diazotized o-aminoarylethylenes wikipedia.orgthieme-connect.delookchem.com. Research utilizing this methodology has produced various cinnoline derivatives that are subsequently characterized as their picrate salts. For example, a derivative synthesized via the Widman–Stoermer route, 2-(2'-chlorostyryl)quinoline, was isolated as its picrate salt, exhibiting a melting point of 236-237 °C lookchem.com. Another study reported the formation of 4-methylthis compound, obtained as green needles with a melting point of 179-180 °C (decomp.), originating from the Widman–Stoermer synthesis of 4-methylcinnoline derivatives rsc.org. Similarly, the synthesis of 6-chloro-4-methylcinnoline (B1628905) also yielded a picrate salt melting at 154-156 °C (decomp.) rsc.org. These examples highlight the utility of the Widman–Stoermer synthesis in generating cinnoline frameworks that are readily converted into their picrate derivatives for detailed analysis.

Borsche Cinnoline Synthesis Applications

The Borsche cinnoline synthesis offers another established pathway for the preparation of cinnoline compounds wikipedia.orginnovativejournal.in. This method generally involves the diazotization of ortho-aminoacetophenones, followed by the cyclization of the resulting arenediazonium salt to form the cinnoline ring system innovativejournal.in. Modified versions, such as the Borsche-Koelsch-Cinnoline synthesis, have also been employed for the preparation of cinnoline analogs nih.gov. Although direct literature explicitly detailing the immediate formation of cinnoline picrates following the Borsche synthesis is less common, it is a standard practice in organic synthesis to convert newly synthesized basic heterocycles into their picrate salts for purification and characterization. Thus, the Borsche synthesis provides access to cinnoline precursors that can be readily transformed into their corresponding picrate derivatives.

Table 1: Representative this compound Synthesis Examples

| Cinnoline Derivative / Precursor | Synthesis Route Employed | Picrate Formation Conditions | Melting Point (°C) | Elemental Analysis (Found/Calc. for C, H, N) | Citation |

| 2-(2'-chlorostyryl)quinoline | Widman–Stoermer | Isolated as picrate | 236-237 | C, 55.85; H, 3.55; N, 11.35 / C, 55.8; H, 3.05; N, 11.3% | lookchem.com |

| 4-methylcinnoline | Widman–Stoermer | Alcoholic solution | 179-180 (decomp.) | C, 48.05; H, 2.85 / C, 48.25; H, 3.0% | rsc.org |

| 6-chloro-4-methylcinnoline | Widman–Stoermer | From alcohol | 154-156 (decomp.) | N, 17.5 / N, 17.2% | rsc.org |

Compound List

Cinnoline

Picric acid (2,4,6-trinitrophenol)

2-(2'-hydroxystyryl)quinoline

2-(2'-chlorostyryl)quinoline

4-methylcinnoline

6-chloro-4-methylcinnoline

2,5-dimethylcinnolinium picrate

1,3-dimethylcinnolinium picrate

2,3-dimethylcinnolinium picrate

4-p-Anisyl-3-methylcinnoline

2-amino-4'-methoxybenzophenone (B2966073)

4-hydroxycinnoline-3-carboxylic acid

4-hydroxy-8-methylcinnoline

4-hydroxy-6-nitrocinnoline

4-hydroxy-8-nitrocinnoline

4-chloro-8-methylcinnoline (B3285982)

2-amino-3-methylacetophenone

Indole

Skatole (3-methylindole)

3-phenylindole

5-phenylpyridazine-3,4-dicarboxylate

Cinnoline 1-oxides

Cinnoline 2-oxides

Indazolo[1,2-a]cinnolines

Phthalazino[2,3-a]cinnolines

Synthetic Strategies for Cinnoline Picrate Formation

Indirect Synthetic Routes via Cinnoline (B1195905) Precursors

Neber-Bossel Method for Hydroxycinnoline Precursors

The Neber-Bossel method is a classical approach for synthesizing 3-hydroxycinnolines, relying on the formation of the N(2)-C(3) bond. This procedure typically begins with the diazotization of (2-aminophenyl)hydroxyacetates. The subsequent reduction of the diazonium salt yields a hydrazine (B178648) intermediate, which then undergoes cyclization upon heating in hydrochloric acid. The yields are influenced by substituents on the aromatic ring; for instance, unsubstituted rings yield approximately 60%, while 4-chloro-substituted rings can provide yields of about 70%.

An alternative method, the Richter cinnoline synthesis, involves the cyclization of o-C6H4(N2Cl)C≡CCO2H to produce 4-hydroxycinnoline-3-carboxylic acid. This intermediate can then be decarboxylated and reductively dehydroxylated to afford the parent cinnoline heterocycle.

Table 1: Neber-Bossel Method for Hydroxycinnoline Synthesis

| Method Description | Starting Material Class | Product Class | Typical Yields | References |

| Diazotization, reduction, and cyclization of (2-aminophenyl)hydroxyacetates in HCl. | (2-aminophenyl)hydroxyacetates | 3-Hydroxycinnolines | 60-70% | |

| Richter Synthesis: Cyclization of o-C6H4(N2Cl)C≡CCO2H followed by decarboxylation and dehydroxylation. | o-C6H4(N2Cl)C≡CCO2H | Cinnoline | Not specified |

Rhodium-Catalyzed Annulation Methods for Fused Cinnoline Systems

Transition metal catalysis, particularly using rhodium, offers efficient routes to complex fused cinnoline systems via C–H activation and annulation reactions. These methods often provide high yields, broad substrate scope, and operate under mild, reducing-agent-free conditions.

One prominent strategy is the Rh(III)-catalyzed reductive [4+2] annulation between 1-arylindazolones or 2-aryl-2,3-dihydrophthalazine-1,4-diones and nitroolefins. This process yields hydroxyimino-functionalized indazolo[1,2-a]cinnolines and phthalazino[2,3-a]cinnolines. For example, para-substituted 1-arylindazolones reacted with nitroolefins to give products in 79–85% yields, while halo-substituted analogs afforded 50–62% yields. Disubstituted indazolones yielded desired products in 80% and 66% yields, and a 5-OCH3 substituted indazolone gave a 65% yield. The reaction of 2-phenyl-2,3-dihydrophthalazine-1,4-dione (B1594733) with a nitroolefin produced a phthalazino[2,3-a]cinnoline in 77% yield.

Another important rhodium-catalyzed method involves the C–H activation and annulation of N-aryl-pyrazolidinones with vinylene carbonate, leading to non-substituted 5,6-pyrazolo[1,2-a]cinnoline derivatives in yields up to 98%. Additionally, Rh(III)-catalyzed annulations of N-arylphthalazine-1,4-diones with α-diazo carbonyl compounds have been reported to produce phthalazino-fused cinnolines in good to excellent yields.

Table 2: Rhodium-Catalyzed Annulation Methods for Fused Cinnoline Systems

| Method Description | Substrates | Products | Catalyst | Typical Yields | References |

| Rh(III)-catalyzed reductive [4+2] annulation with nitroolefins | 1-Arylindazolones, 2-Aryl-2,3-dihydrophthalazine-1,4-diones, Nitroolefins | Hydroxyimino-functionalized indazolo[1,2-a]cinnolines, Phthalazino[2,3-a]cinnolines | Rh(III) | 50-98% | |

| Rh(III)-catalyzed C–H activation/annulation with vinylene carbonate | N-Aryl-pyrazolidinones, Vinylene carbonate | Non-substituted 5,6-pyrazolo[1,2-a]cinnoline derivatives | Rh(III) | Up to 98% | |

| Rh(III)-catalyzed C–H activation/cyclization with iodonium (B1229267) ylides | Pyrazolidinones, Iodonium ylides | Pyrazolo[1,2-a]cinnoline derivatives | Rh(III) | Decent to high | |

| Rh(III)-catalyzed annulation of N-arylphthalazine-1,4-dione with α-diazo carbonyl compounds | N-Arylphthalazine-1,4-diones, α-Diazo carbonyl compounds | Phthalazino-fused cinnolines | Rh(III) | Good to excellent |

Microwave-Assisted Synthetic Methodologies

Microwave irradiation offers significant advantages in organic synthesis, including reduced reaction times, increased yields, and enhanced energy efficiency. For cinnoline synthesis, microwave-assisted techniques have proven effective.

A notable example is the catalyst-free microwave-assisted azo-Povarov reaction, which involves the [4+2] cycloaddition of N-carbonyl aryldiazenes with trans-cyclooctene (B1233481) derivatives to produce fused cinnoline derivatives. Optimization studies have shown that increasing the reaction temperature from 86 °C to 111 °C reduces the reaction time from 16 hours to 4 hours, maintaining yields around 84%. Other conditions have yielded results such as 89% (86 °C, 16 h), 74% (133 °C in DCE), and 72% (150 °C in water with TBAB for 2.5 h). Across a broad substrate scope, yields typically range from 34% to 91%.

Table 3: Microwave-Assisted Synthesis of Cinnoline Derivatives

| Reaction Type | Substrates | Conditions | Product Class | Typical Yields | References |

| Catalyst-free Microwave-Assisted Azo-Povarov Reaction | N-Carbonyl aryldiazenes, trans-cyclooctene | 86 °C, 16 h | Fused cinnolines | 89% | |

| 111 °C, 4 h | Fused cinnolines | 84% | |||

| 133 °C, 1,2-dichloroethane | Fused cinnolines | 74% | |||

| 150 °C, Water + TBAB, 2.5 h | Fused cinnolines | 72% | |||

| Broad substrate scope | Varied microwave conditions | Fused cinnolines | 34-91% |

These advanced synthetic methodologies provide robust and efficient pathways to a diverse array of cinnoline structures. The resulting cinnoline derivatives can then be further functionalized or converted into their picrate (B76445) salts, facilitating characterization and exploration of their potential applications.

Compound List:

Cinnoline

3-Hydroxycinnoline

4-Hydroxycinnoline-3-carboxylic acid

Cinnoline Picrate

(2-aminophenyl)hydroxyacetates

o-C6H4(N2Cl)C≡CCO2H

1-Arylindazolones

2-Aryl-2,3-dihydrophthalazine-1,4-diones

Nitroolefins

Indazolo[1,2-a]cinnolines

Phthalazino[2,3-a]cinnolines

N-Aryl-pyrazolidinones

Vinylene Carbonate

Pyrazolo[1,2-a]cinnoline

N-Arylphthalazine-1,4-diones

α-Diazo Carbonyl Compounds

Phthalazino-fused cinnolines

N-Carbonyl Aryldiazenes

Trans-cyclooctene

Fused Cinnoline Derivatives

Structural Elucidation of Cinnoline Picrate Systems

X-ray Crystallographic Analysis

X-ray crystallography stands as the most definitive method for determining the absolute structure of crystalline solids. By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed three-dimensional model of the electron density can be constructed, revealing the precise positions of atoms and the nature of the bonding between them.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) is the gold standard for obtaining a complete and unambiguous molecular structure. For cinnoline (B1195905) picrate (B76445), this technique would involve growing a suitable single crystal, which is then mounted on a diffractometer. As a monochromatic X-ray beam is directed at the crystal, the planes of atoms within the crystal lattice diffract the beam in a specific pattern of spots.

The final output of an SCXRD analysis is a detailed model of the molecule, including precise bond lengths, bond angles, and torsional angles. This information is crucial for understanding the intramolecular and intermolecular interactions that govern the properties of the complex. The Cambridge Crystallographic Data Centre (CCDC) serves as a repository for such data, and a dedicated search for "Cinnoline picrate" would be the primary route to obtaining its specific crystallographic parameters. manchester.ac.ukuiowa.educlemson.educam.ac.uk

Table 1: Representative Crystallographic Data for a Picrate Salt

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 16.876(4) |

| b (Å) | 7.6675(18) |

| c (Å) | 13.846(3) |

| α (°) | 90 |

| β (°) | 99.543(7) |

| γ (°) | 90 |

| Volume (ų) | 1766.9(7) |

| Z | 4 |

Note: This data is for 2-(pyridine-2-ylthio)pyridine-1-ium picrate and is presented as a representative example.

Powder X-ray Diffraction for Crystalline Phase Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely ground powder of the material is used. The powder consists of a vast number of tiny crystallites in random orientations. As the X-ray beam interacts with the sample, it produces a characteristic diffraction pattern of concentric rings, which are recorded as a plot of intensity versus diffraction angle (2θ).

The resulting PXRD pattern serves as a unique "fingerprint" for a specific crystalline compound and can be used for phase identification and to assess the purity of a sample. While a specific experimental PXRD pattern for this compound is not available in the reviewed literature, a theoretical pattern can be calculated from single crystal X-ray diffraction data. This calculated pattern can then be compared with experimental data to confirm the identity and purity of a synthesized batch of this compound. The analysis of the peak positions and intensities in a PXRD pattern can also provide information about the crystal system and unit cell dimensions. researchgate.net

Conformational Analysis within Crystalline Lattices

The data obtained from single crystal X-ray diffraction allows for a detailed conformational analysis of the cinnoline and picrate moieties within the crystal lattice. This involves examining the torsional angles and the planarity of the aromatic rings. In a charge-transfer complex like this compound, the relative orientation of the donor (cinnoline) and acceptor (picrate) molecules is of particular interest.

The crystal structure would likely reveal a stacked arrangement, with the planar aromatic rings of cinnoline and picrate lying in close proximity, facilitating π-π interactions. The specific dihedral angle between the planes of the two molecules would be a key parameter in describing the nature of the charge-transfer interaction. Furthermore, the analysis would reveal any distortions from planarity in either the cinnoline or picrate rings that may occur upon complex formation. Intermolecular interactions, such as hydrogen bonding between the picrate hydroxyl group and the nitrogen atoms of the cinnoline ring, would also be elucidated, providing a comprehensive picture of the forces that stabilize the crystal structure. nih.govyoutube.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atoms within a molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, NMR provides detailed information about the connectivity and electronic structure of a compound in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

¹H NMR spectroscopy provides a map of the different types of protons present in a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment. In this compound, the formation of a charge-transfer complex is expected to cause significant changes in the chemical shifts of the protons on both the cinnoline and picrate moieties compared to the free molecules.

Due to the transfer of electron density from the electron-rich cinnoline to the electron-deficient picrate, the protons on the cinnoline ring are expected to be deshielded and thus resonate at a higher chemical shift (downfield) compared to free cinnoline. Conversely, the protons on the picrate ring should experience increased shielding and shift to a lower chemical shift (upfield). The magnitude of these shifts can provide a qualitative measure of the strength of the charge-transfer interaction.

While specific experimental ¹H NMR data for this compound is not available, data for cinnoline itself shows a complex pattern of signals in the aromatic region. The formation of the picrate salt would lead to a downfield shift of these signals. For instance, studies on other N-heterocyclic picrate salts show significant changes in the proton chemical shifts upon salt formation. rsc.orgmodgraph.co.ukacs.org

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Moiety | Proton Type | Expected Chemical Shift (ppm) | Notes |

| Cinnoline | Aromatic | > 8.0 | Downfield shift expected upon complexation. |

| Picrate | Aromatic | < 8.5 | Upfield shift expected upon complexation. |

| Picrate | Hydroxyl | Variable | Position dependent on solvent and concentration. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms are sensitive to their electronic environment. In this compound, the charge-transfer interaction is expected to influence the ¹³C chemical shifts of both the cinnoline and picrate components.

The carbon atoms of the cinnoline ring are expected to be deshielded and shift downfield due to the decrease in electron density. The carbons of the picrate ring, particularly those bearing the nitro groups, would likely experience an upfield shift due to the increased electron density. The carbon attached to the hydroxyl group in the picrate moiety would also be significantly affected.

Although no specific ¹³C NMR data for this compound has been reported, analysis of related aromatic amines and N-heterocyclic compounds provides a basis for predicting the spectral features. The chemical shifts would provide valuable information on the distribution of charge within the complex. mdpi.commdpi.commdpi.com

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Moiety | Carbon Type | Expected Chemical Shift (ppm) | Notes |

| Cinnoline | Aromatic | 120 - 150 | Downfield shifts expected for carbons in the heterocyclic ring. |

| Picrate | Aromatic | 120 - 160 | Upfield shifts expected for carbons attached to nitro groups. |

| Picrate | C-OH | ~160 | Chemical shift influenced by hydrogen bonding and complexation. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous structural assignment of complex organic molecules like this compound. omicsonline.org By spreading the NMR signals across two frequency axes, 2D NMR resolves the issue of signal overlap often encountered in one-dimensional (1D) spectra of large molecules. omicsonline.orglibretexts.org Key 2D NMR experiments include COSY, HSQC, and HMBC, each providing specific insights into the molecular framework. youtube.com

COSY (Correlation Spectroscopy) is a homonuclear experiment that identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the this compound system, COSY spectra would reveal cross-peaks between adjacent protons on both the cinnoline and picrate rings. For example, correlations would be observed between H-3 and H-4 of the cinnoline moiety, as well as among the protons of the benzo ring (H-5, H-6, H-7, and H-8), establishing their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear experiment that correlates the chemical shifts of protons with the carbons to which they are directly attached (a one-bond correlation). youtube.comsdsu.edu This technique is crucial for assigning the ¹³C NMR signals of this compound. Each cross-peak in an HSQC spectrum definitively links a proton signal to its corresponding carbon, allowing for the precise assignment of the carbon atoms in both the cinnoline and picrate components. youtube.com

Table 1: Interactive Data Table of Expected 2D NMR Correlations for this compound

| Proton (¹H) | COSY (¹H-¹H) | HSQC (¹H-¹³C, ¹J) | HMBC (¹H-¹³C, ²J, ³J) |

| H-3 (Cinnoline) | H-4 | C-3 | C-4, C-4a |

| H-4 (Cinnoline) | H-3 | C-4 | C-3, C-4a, C-8a |

| H-5 (Cinnoline) | H-6 | C-5 | C-7, C-8a |

| H-6 (Cinnoline) | H-5, H-7 | C-6 | C-8 |

| H-7 (Cinnoline) | H-6, H-8 | C-7 | C-5, C-8a |

| H-8 (Cinnoline) | H-7 | C-8 | C-6, C-4a |

| H-3'/H-5' (Picrate) | H-5'/H-3' | C-3'/C-5' | C-1', C-2', C-4', C-6' |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

In a typical mass spectrum of this compound, obtained using a soft ionization technique like electrospray ionization (ESI), one would expect to observe the individual components of the complex. The positive ion mode would detect the protonated cinnoline molecule ([C₈H₆N₂ + H]⁺), while the negative ion mode would show the picrate anion ([C₆H₂N₃O₇]⁻). The molecular weight of cinnoline is 130.15 g/mol . nist.govwikipedia.org

The fragmentation of the molecular ions provides further structural information. libretexts.org The cinnoline cation often undergoes fragmentation through the loss of a neutral nitrogen molecule (N₂). researchgate.net The fragmentation of the picrate anion would likely involve the loss of nitro groups (NO₂). libretexts.org These characteristic fragmentation patterns serve as fingerprints for the respective components of the complex. libretexts.orgdocbrown.info

Table 2: Interactive Data Table of Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Ionization Mode | Potential Major Fragments |

| Cinnolinium | [C₈H₇N₂]⁺ | 131.06 | Positive | [C₈H₅]⁺ (loss of N₂), [C₆H₄]⁺ |

| Picrate | [C₆H₂N₃O₇]⁻ | 227.96 | Negative | [C₆H₂N₂O₅]⁻ (loss of NO₂), [C₅H₂N₂O₃]⁻ (loss of CO and NO₂) |

Complementary Spectroscopic Methods in Structure Confirmation

While NMR and mass spectrometry are primary tools, other spectroscopic methods provide complementary and confirmatory data for the structural elucidation of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands for both the cinnoline and picrate moieties would be observed. The formation of the charge-transfer complex can cause shifts in the vibrational frequencies of certain bonds compared to the individual starting materials. For example, the C=N stretching vibration in the cinnoline ring may be altered upon complexation. The prominent symmetric and asymmetric stretching vibrations of the nitro (NO₂) groups from the picrate component would be a key feature.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for characterizing charge-transfer complexes. acs.org The formation of this compound is expected to give rise to a new, broad absorption band in the visible region of the spectrum, which is absent in the spectra of the individual cinnoline and picric acid molecules. wikipedia.orgnih.gov This band, known as the charge-transfer (CT) band, results from the electronic transition from the electron-rich donor (cinnoline) to the electron-deficient acceptor (picric acid). libretexts.org The appearance and position of this CT band provide strong evidence for the formation of the complex and can offer insights into the electronic interactions between the donor and acceptor molecules. acs.orglibretexts.org

Table 3: Interactive Data Table of Key Complementary Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Key Features | Information Provided |

| IR Spectroscopy | - Shifted C=N and aromatic C=C stretching frequencies. - Strong symmetric and asymmetric NO₂ stretching bands. - Possible broad N-H⁺ stretch from the cinnolinium cation. | - Confirmation of functional groups. - Evidence of intermolecular interaction and proton transfer. |

| UV-Vis Spectroscopy | - Appearance of a new, broad charge-transfer (CT) band in the visible range. acs.orgwikipedia.org | - Confirmation of charge-transfer complex formation. nih.gov - Indication of electronic interaction between donor and acceptor. libretexts.org |

Spectroscopic Characterization and Vibrational Assignments

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

In the FT-IR spectrum of cinnoline (B1195905) picrate (B76445), the vibrational frequencies of both the cinnoline and picrate moieties are expected to be perturbed compared to the free molecules. This is due to the charge transfer from the electron-rich cinnoline to the electron-deficient picric acid. The formation of the complex involves a proton transfer from the phenolic hydroxyl group of picric acid to one of the nitrogen atoms of the cinnoline ring, forming a cinnolinium cation and a picrate anion. This results in significant changes in the vibrational spectrum.

Key expected vibrational bands in the FT-IR spectrum of cinnoline picrate would include:

N⁺-H Stretching: A broad band is anticipated in the region of 2500-3000 cm⁻¹, which is characteristic of the N⁺-H stretching vibration in the newly formed cinnolinium cation.

Aromatic C-H Stretching: Vibrations corresponding to the aromatic C-H stretching of both the cinnoline and picrate rings are expected to appear in the 3000-3100 cm⁻¹ range.

NO₂ Group Vibrations: The picrate anion is characterized by the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) groups. These are typically observed around 1520-1560 cm⁻¹ (asymmetric) and 1330-1350 cm⁻¹ (symmetric).

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the cinnoline ring are expected in the 1400-1600 cm⁻¹ region. These bands may shift upon protonation and complex formation.

C-O Stretching: The C-O stretching vibration of the phenoxide group in the picrate anion is expected to appear around 1260-1280 cm⁻¹.

Below is a table summarizing the expected characteristic FT-IR vibrational frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretching | 3100 - 3000 | Cinnoline & Picrate |

| N⁺-H Stretching | 2500 - 3000 | Cinnolinium Cation |

| Asymmetric NO₂ Stretching | 1560 - 1520 | Picrate Anion |

| Symmetric NO₂ Stretching | 1350 - 1330 | Picrate Anion |

| C=N and C=C Ring Stretching | 1600 - 1400 | Cinnolinium Ring |

| C-O Stretching | 1280 - 1260 | Picrate Anion |

To precisely assign the observed vibrational modes, theoretical calculations based on methods like Density Functional Theory (DFT) are often employed. kamarajcollege.ac.in These calculations can predict the vibrational frequencies and intensities of the molecule in its optimized geometry. The theoretical data, when compared with the experimental FT-IR spectrum, allows for a more detailed and accurate assignment of each vibrational band to specific atomic motions within the molecule. kamarajcollege.ac.in Theoretical calculations for similar charge-transfer complexes have shown good agreement with experimental data, providing a reliable method for vibrational analysis. kamarajcollege.ac.in

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy.

The FT-Raman spectrum of this compound is expected to be dominated by vibrations of the aromatic rings and the nitro groups. Key features anticipated in the FT-Raman spectrum include:

Ring Breathing Modes: The symmetric "ring breathing" vibrations of the aromatic rings in both the cinnoline and picrate moieties are expected to produce strong Raman signals.

NO₂ Group Vibrations: The symmetric stretching of the NO₂ groups, typically around 1330-1350 cm⁻¹, is usually a very strong and characteristic band in the Raman spectra of picrate compounds.

C-H Bending: In-plane and out-of-plane C-H bending vibrations will also be present, providing further structural information.

A comparison of the FT-IR and FT-Raman spectra helps in a more complete vibrational analysis, as some modes may be more intense in one technique than the other due to their different selection rules.

The table below presents the expected prominent FT-Raman shifts for this compound.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |

| Aromatic C-H Stretching | 3100 - 3000 | Cinnoline & Picrate |

| Ring Stretching/Breathing | 1600 - 1400 | Cinnolinium Ring |

| Symmetric NO₂ Stretching | 1350 - 1330 | Picrate Anion |

| In-plane Ring Deformations | 1000 - 1200 | Cinnoline & Picrate |

For single-crystal samples of this compound, polarized Raman spectroscopy can be utilized to study the anisotropic nature of the molecular vibrations. By analyzing the Raman scattering intensity as a function of the polarization of the incident and scattered light relative to the crystal axes, it is possible to determine the symmetry of the vibrational modes. This technique provides detailed information about the orientation of the molecules within the crystal lattice and the nature of the intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to the electronic transitions of the cinnoline and picrate moieties, as well as a new, distinct band arising from the charge-transfer interaction.

The UV-Vis spectrum of cinnoline in a solvent like ethanol (B145695) typically shows absorption bands around 310 nm and 320 nm, corresponding to π→π* transitions. Picric acid exhibits its own characteristic absorption. Upon formation of the this compound complex, a new, broad absorption band is expected to appear at a longer wavelength (in the visible region), which is not present in the spectra of the individual components. This new band is the charge-transfer (CT) band and is a hallmark of the formation of a charge-transfer complex. The energy of this CT band is related to the ionization potential of the donor (cinnoline) and the electron affinity of the acceptor (picric acid). nih.gov

The expected UV-Vis absorption data for this compound in a suitable solvent is summarized in the table below.

| Species | Expected λ_max (nm) | Type of Transition |

| Cinnoline Moiety | ~310, ~320 | π→π |

| Picrate Moiety | ~350, ~400 | n→π and π→π* |

| This compound | > 400 | Charge-Transfer (CT) |

Fluorescence and Phosphorescence Spectroscopic Investigations

The photoluminescence properties of a compound, namely fluorescence and phosphorescence, provide insight into the fate of the excited state.

Fluorescence: Fluorescence is the emission of light from a singlet excited state to a singlet ground state. For this compound, the formation of the charge-transfer complex is expected to significantly quench the intrinsic fluorescence of the cinnoline moiety. This quenching occurs because the rapid charge-transfer process provides an efficient non-radiative decay pathway for the excited state, competing with the radiative process of fluorescence. Therefore, this compound is anticipated to be weakly fluorescent or non-fluorescent. Any observed fluorescence would likely be of very low quantum yield.

Phosphorescence: Phosphorescence is the emission of light from a triplet excited state to a singlet ground state. This process is spin-forbidden and occurs on a longer timescale than fluorescence. The presence of the picrate moiety, with its heavy nitro groups, could potentially enhance intersystem crossing (the transition from a singlet to a triplet excited state) via the heavy-atom effect. This might lead to observable phosphorescence at low temperatures in a rigid matrix. The phosphorescence spectrum would be expected at longer wavelengths compared to any potential fluorescence.

As with the UV-Vis data, specific experimental fluorescence and phosphorescence data for this compound are not found in the reviewed literature. The investigation of its photoluminescent properties would require experimental measurements, including the determination of quantum yields and excited-state lifetimes.

Computational Chemistry and Quantum Mechanical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant quantum mechanical modeling method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency, making it suitable for studying complex systems. DFT calculations can predict geometries, interaction energies, and various electronic properties. nih.govarabjchem.org

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For cinnoline (B1195905) picrate (B76445), this process would likely reveal the formation of a stable complex through proton transfer and hydrogen bonding.

In similar complexes, such as the one formed between 5-aminoquinoline (B19350) and picric acid, a proton is transferred from the hydroxyl group of picric acid to a nitrogen atom of the aminoquinoline. rgnpublications.com A similar interaction is expected for cinnoline picrate, where a proton from picric acid would bond to one of cinnoline's nitrogen atoms. This hydrogen bonding is a key feature stabilizing the charge-transfer complex. rgnpublications.com The optimization process would precisely calculate the bond lengths and angles that define this interaction, confirming the stability of the formed complex.

The accuracy of DFT calculations depends significantly on the choice of the functional and the basis set.

Functional: The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and versatile choice, often employed for studying organic charge-transfer complexes. rgnpublications.comarabjchem.org

Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule like this compound, a Pople-style basis set such as 6-31G(d,p) or its more extensive versions like 6-311++G(d,p) would be appropriate. rgnpublications.comresearchgate.net The notations indicate:

(d,p): The addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allows for more flexibility in describing the shape of electron orbitals, crucial for accurately modeling bonding.

++: The inclusion of diffuse functions, which are important for describing systems with delocalized electrons or weak interactions, such as the hydrogen bonds in this compound.

A study on a comparable 5-aminoquinoline-picric acid complex successfully utilized the B3LYP functional with the 6-31G(d,p) basis set to analyze its structure and stability. rgnpublications.com

Ab Initio Calculations and Post-Hartree-Fock Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org The Hartree-Fock (HF) method is the simplest form of ab initio calculation. While foundational, HF does not adequately account for electron correlation, which is the interaction between individual electrons.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built upon the HF method to include electron correlation, yielding more accurate results, albeit at a higher computational cost. For a detailed analysis of the non-covalent interactions (like π-π stacking and hydrogen bonding) that are critical in the this compound complex, these higher-level methods could provide a more refined understanding of the intermolecular forces at play.

Electronic Structure Analysis

The electronic structure dictates the chemical reactivity and properties of a molecule. Key analyses for this compound would include Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping.

FMO theory is a cornerstone for understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons.

LUMO: Represents the ability of a molecule to accept electrons.

In a charge-transfer complex like this compound, the HOMO is typically localized on the electron-donor molecule (cinnoline), while the LUMO is localized on the electron-acceptor (picric acid). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A smaller energy gap facilitates the transfer of an electron from the HOMO to the LUMO, indicating a more facile charge transfer within the complex. rgnpublications.com This charge transfer is fundamental to the stability and color of many picrate salts.

For the analogous 5-aminoquinoline-picric acid complex, the calculated HOMO-LUMO gap is small (around 2.13 eV in the gas phase), which supports the potential for charge transfer. rgnpublications.com A similar small gap would be expected for this compound.

Table 1: Illustrative Frontier Molecular Orbital Energies (eV) for a Cinnoline-Picrate System (Hypothetical Data) This table is illustrative, based on typical values for similar charge-transfer complexes and is not derived from a direct calculation on this compound.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital (localized on cinnoline) |

| ELUMO | -4.2 | Energy of the Lowest Unoccupied Molecular Orbital (localized on picric acid) |

| ΔE (HOMO-LUMO Gap) | 2.3 | Indicates the energy required for electronic excitation and charge transfer |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. scielo.org.mx It is plotted onto the electron density surface, using a color scale to denote different potential values. MEP maps are invaluable for identifying sites of electrophilic and nucleophilic attack. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. In the picrate anion, these regions would be concentrated around the oxygen atoms of the nitro groups and the phenolate (B1203915) oxygen. researchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These areas are prone to nucleophilic attack. In the protonated cinnoline cation, positive potential would be located around the hydrogen atoms, particularly the one involved in the hydrogen bond to the picrate. researchgate.net

For this compound, the MEP map would visually confirm the charge transfer, showing a clear separation of negative potential on the picrate moiety and positive potential on the cinnoline moiety, highlighting the electrostatic interactions that stabilize the complex.

Spectroscopic Parameter Prediction

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These theoretical spectra are invaluable for interpreting experimental data and understanding the relationship between molecular structure and vibrational and electronic transitions.

Calculated Vibrational Frequencies and Intensities (IR, Raman)

The vibrational spectra (Infrared and Raman) of a molecule are determined by the characteristic vibrations of its chemical bonds. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities, offering a detailed picture of the molecule's vibrational modes. For complex molecules like this compound, this is particularly useful for assigning spectral features.

In computational studies of related picrate compounds, such as 8-hydroxyquinolinium picrate and L-prolinium picrate, DFT methods, often using the B3LYP functional with a suitable basis set like 6-31++G(d,p), have been successfully employed to calculate vibrational wavenumbers. nih.govnih.gov These calculations provide insights into the vibrational modes of the constituent parts of the complex—the cinnoline cation and the picrate anion—as well as the vibrations associated with the interactions between them, such as hydrogen bonds.

The theoretical vibrational analysis of similar picrate complexes reveals distinct frequency regions for characteristic functional groups. nih.govresearchgate.net For instance, the stretching and bending modes of the nitro groups (NO₂) in the picrate anion are readily identifiable. researchgate.net The vibrational modes of the aromatic rings in both cinnoline and picrate are also predicted. nih.gov Furthermore, the presence of hydrogen bonding between the cation and anion, a key feature in such charge-transfer salts, leads to predictable shifts in the vibrational frequencies of the involved functional groups, which can be quantified through these calculations. nih.gov

Table 1: Illustrative Calculated Vibrational Frequencies and Intensities for a Representative Picrate Complex

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | IR Intensity | Raman Activity |

|---|---|---|---|

| O-H Stretch (Phenolic) | 3450 | High | Low |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | High |

| Asymmetric NO₂ Stretch | 1550 - 1520 | High | Medium |

| Symmetric NO₂ Stretch | 1350 - 1320 | High | Low |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium | High |

| C-N Stretch | 1300 - 1250 | Medium | Medium |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Electronic Absorption and Emission Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption (UV-Vis) and emission spectra. arxiv.orgresearchgate.net This approach calculates the energies of electronic transitions from the ground state to various excited states, along with their oscillator strengths, which are related to the intensity of the absorption bands.

For charge-transfer complexes like this compound, the electronic spectrum is of particular interest as it often exhibits a distinct charge-transfer band that is not present in the spectra of the individual components. This band arises from the transfer of an electron from the donor molecule (cinnoline) to the acceptor molecule (picric acid) upon excitation with light. TD-DFT calculations can predict the wavelength and intensity of this charge-transfer transition. arxiv.org

Studies on similar charge-transfer complexes have shown that TD-DFT calculations, often performed with functionals like B3LYP, can accurately reproduce experimental UV-Vis spectra. arxiv.orgresearchgate.netnih.gov The calculations can also help in assigning the nature of the electronic transitions, for example, distinguishing between local excitations within the cinnoline or picrate moieties and the intermolecular charge-transfer excitation. researchgate.net

The simulation of emission spectra (fluorescence and phosphorescence) involves calculating the transition from the lowest excited state back to the ground state. This requires optimizing the geometry of the molecule in its excited state, which can also be performed using TD-DFT.

Solvation Models and Solvent Effects

The properties of a molecule can be significantly influenced by its environment, particularly when dissolved in a solvent. Computational chemistry employs various models to account for these solvent effects.

Polarizable Continuum Model (PCM) Approaches

The Polarizable Continuum Model (PCM) is an implicit solvation model that represents the solvent as a continuous dielectric medium. researchgate.netq-chem.com This approach is computationally efficient and is widely used to study the effects of bulk solvent properties, such as polarity, on the structure, stability, and spectra of solutes. researchgate.netnih.gov

In the context of this compound, PCM calculations would be valuable for understanding how the solvent environment affects its charge-transfer characteristics. For instance, the position of the charge-transfer band in the UV-Vis spectrum is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. mdpi.comacs.org PCM-TD-DFT calculations can simulate this effect by predicting the absorption spectrum in different solvents, which are defined by their dielectric constants. mdpi.com Studies on other solvatochromic molecules have demonstrated the utility of PCM in explaining these spectral shifts. rsc.org

Explicit Solvent Molecule Simulations

While PCM is effective for capturing bulk solvent effects, it does not account for specific interactions between the solute and individual solvent molecules, such as hydrogen bonding. Explicit solvent models address this by including a number of solvent molecules in the computational model. mdpi.comnih.gov

Simulations involving explicit solvent molecules, often in combination with a continuum model for the outer solvation shells (a hybrid QM/MM approach), can provide a more detailed and accurate picture of the solvated system. mdpi.com For this compound, where hydrogen bonding with protic solvents is possible, explicit solvent simulations could reveal the specific binding sites and the strength of these interactions. Molecular Dynamics (MD) simulations with an explicit solvent can be used to sample different solvent configurations around the solute, providing a dynamic view of the solvation process. nih.govtandfonline.com

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. researchgate.net Charge-transfer complexes are a promising class of NLO materials due to their large hyperpolarizabilities, which are a measure of the NLO response.

The NLO properties of a molecule, such as the first hyperpolarizability (β), can be calculated using quantum chemical methods. nih.gov DFT is a commonly used approach for this purpose. researchgate.net For donor-acceptor systems like this compound, the magnitude of the first hyperpolarizability is related to the strength of the charge transfer between the donor and acceptor moieties. nih.gov

Computational studies on a variety of organic picrate crystals have shown that they can possess significant NLO properties. researchgate.net Theoretical calculations of the hyperpolarizabilities of these compounds help in understanding the structure-property relationships and in designing new materials with enhanced NLO responses. rsc.org A review of computational analyses of picrate crystals indicates that the presence of delocalized π-electron systems linking donor and acceptor groups enhances the necessary asymmetric polarizability for NLO applications. researchgate.net High β values and a low HOMO-LUMO energy gap are considered additive properties for exhibiting NLO character. researchgate.net

A theoretical evaluation of the NLO properties of this compound would involve calculating the static and frequency-dependent polarizabilities and hyperpolarizabilities. The results would indicate its potential as an NLO material.

Table 2: Illustrative Calculated NLO Properties for a Representative Charge-Transfer Complex

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | ~5-15 |

| Average Polarizability (α) | ~200-400 |

Note: This table is illustrative and provides a typical range of values for organic charge-transfer complexes. It does not represent actual calculated data for this compound.

Dipole Moment, Polarizability, and Hyperpolarizability Calculations

The distribution of electron density within a molecule in the presence of an external electric field is described by its dipole moment, polarizability, and hyperpolarizability. These properties are crucial for understanding a molecule's interaction with light and its potential for use in nonlinear optical (NLO) materials.

Polarizability (α): This property describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a measure of the molecule's "softness" and its ability to form induced dipoles.

First-Order Hyperpolarizability (β): This tensor quantity is responsible for second-order NLO phenomena like second-harmonic generation. Molecules with large hyperpolarizability values are of great interest for applications in optoelectronics and photonics. The charge-transfer nature of this compound suggests it could possess a significant hyperpolarizability.

A computational study would typically report these values, often calculated using DFT methods with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). The results would be presented in a table similar to the hypothetical one below.

Table 1: Hypothetical Calculated Dipole Moment, Polarizability, and First-Order Hyperpolarizability of this compound (Note: The following data is illustrative and not based on actual experimental or calculated results.)

| Parameter | Component | Calculated Value (a.u.) |

| Dipole Moment (μ) | μx | Value |

| μy | Value | |

| μz | Value | |

| μtotal | Value | |

| Polarizability (α) | αxx | Value |

| αyy | Value | |

| αzz | Value | |

| <α> | Value | |

| Hyperpolarizability (β) | βxxx | Value |

| βxxy | Value | |

| βxyy | Value | |

| βyyy | Value | |

| ... | ... | |

| βtotal | Value |

Reactivity Descriptors and Mechanistic Insights

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), are powerful tools for predicting the chemical reactivity and stability of a molecule.

Chemical Potential and Chemical Hardness Calculations

Chemical Potential (μ): Often equated to the negative of electronegativity, the chemical potential describes the tendency of electrons to escape from a system. It is calculated from the energies of the HOMO and LUMO.

Chemical Hardness (η): This descriptor measures the resistance of a molecule to change its electron configuration. Molecules with a large energy gap between the HOMO and LUMO are considered "hard," while those with a small gap are "soft."

Global Electrophilicity Index Determination

The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. It is a crucial parameter for understanding the electrophilic character of a species in chemical reactions. It is calculated using the chemical potential and chemical hardness.

Oxidation-Reduction Potential Calculations

DFT calculations can be used to predict the standard oxidation and reduction potentials of a molecule. This is achieved by calculating the Gibbs free energy change for the respective electron transfer reactions. For this compound, this would involve modeling the energetics of its oxidized and reduced states. These calculations are vital for applications in electrochemistry, such as in the design of batteries or sensors.

The findings from these calculations would typically be summarized in a data table, providing a quantitative basis for comparing the reactivity of this compound with other compounds.

Table 2: Hypothetical Calculated Reactivity Descriptors for this compound (Note: The following data is illustrative and not based on actual experimental or calculated results.)

| Parameter | Formula | Calculated Value (eV) |

| HOMO Energy | EHOMO | Value |

| LUMO Energy | ELUMO | Value |

| Energy Gap (ΔE) | ELUMO - EHOMO | Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Value |

| Global Electrophilicity (ω) | μ2 / (2η) | Value |

| Oxidation Potential | - | Value |

| Reduction Potential | - | Value |

Intermolecular Interactions and Charge Transfer Complexation

Nature of the Cinnoline-Picrate Interaction

The interaction between cinnoline (B1195905) and picric acid is multifaceted, exhibiting characteristics of both ionic salt formation and a charge-transfer complex.

The primary interaction between cinnoline and picric acid is an acid-base reaction leading to the formation of an ionic salt. Picric acid is a strong acid (pKa ≈ 0.3) due to the powerful electron-withdrawing effects of its three nitro groups, which stabilize the resulting phenolate (B1203915) anion. Cinnoline, a diazine, is a weak base that can be protonated at one of its nitrogen atoms (pKa of the conjugate acid is 2.64). rsc.orgrsc.org The substantial difference in acidity and basicity promotes a complete proton transfer from the hydroxyl group of picric acid to one of the nitrogen atoms of the cinnoline ring. This results in the formation of a discrete cinnolinium cation and a picrate (B76445) anion.

While the compound is fundamentally an ionic salt, charge-transfer (CT) characteristics are superimposed onto this ionic framework. A charge-transfer complex involves an electron donor and an electron acceptor. In this case, the cinnolinium cation, despite its positive charge, can act as a π-electron donor, while the picrate anion, with its highly electron-deficient aromatic ring, serves as an excellent π-electron acceptor. This donor-acceptor interaction leads to the formation of a CT complex, which influences the compound's color and electronic properties. researchgate.netwikipedia.org Therefore, cinnoline picrate is best described as an ionic salt that exhibits significant charge-transfer character.

The formation of the picrate salt is driven by Brønsted-Lowry acidity, i.e., the ability of picric acid to donate a proton. The term "Lewis acid" refers to an electron-pair acceptor. In the context of the intermolecular interactions within the formed salt, the electron-deficient aromatic ring of the picrate anion acts as a Lewis acid, accepting electron density from the π-system of the cinnolinium cation. The three nitro groups on the picrate ring are strongly electron-withdrawing, creating a significant positive quadrupole moment on the face of the aromatic ring, enhancing its ability to engage in π-π stacking and charge-transfer interactions with the relatively more electron-rich cinnoline ring system. acs.org

Hydrogen Bonding Networks in this compound Structures

Hydrogen bonding plays a critical role in the supramolecular assembly of this compound. The crystal structure is stabilized by a network of strong and weak hydrogen bonds, connecting the cations and anions into a robust three-dimensional architecture. nih.gov

The primary and strongest hydrogen bond is the N⁺-H···O⁻ interaction between the protonated nitrogen atom of the cinnolinium cation and the negatively charged phenolate oxygen of the picrate anion. This type of charge-assisted hydrogen bond is a defining feature in the crystal structures of picrate salts of nitrogen heterocycles, such as pyridinium (B92312) picrates. nih.gov

Table 1: Representative Hydrogen Bond Parameters in Analogous Picrate Salts Data is based on typical values found in related structures like pyridinium and pyrazolium (B1228807) picrates as direct crystallographic data for this compound is not available.

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) ° |

| Strong | N⁺-H···O⁻ | ~ 0.98 | ~ 1.70 - 1.90 | ~ 2.65 - 2.85 | ~ 160 - 175 |

| Weak | C-H···O (nitro) | ~ 0.95 | ~ 2.20 - 2.60 | ~ 3.10 - 3.50 | ~ 130 - 160 |

Pi-Pi Stacking Interactions

Given that both the cinnolinium cation and the picrate anion possess planar aromatic ring systems, π-π stacking interactions are a crucial component of the crystal packing. nih.govyoutube.com These non-covalent interactions occur when the aromatic rings stack face-to-face. nih.gov

The nature of the stacking in this compound is primarily of the donor-acceptor type (also known as arene-perfluoroarene type interaction). acs.org The π-system of the picrate anion is severely electron-deficient, while the π-system of the cinnolinium cation is comparatively electron-rich. This electronic complementarity leads to an attractive interaction where the rings stack in an offset or displaced fashion to maximize the favorable orbital overlap and minimize repulsion. nih.gov In many picrate salt structures, picrate-picrate stacking is also observed, further contributing to the cohesive energy of the crystal. researchgate.net The interplanar distance in such π-stacked systems is typically between 3.3 and 3.8 Å.

Table 2: Typical Parameters for Pi-Pi Stacking Interactions

| Interaction | Geometry | Interplanar Distance (Å) |

| Cinnolinium-Picrate | Parallel Displaced / Sandwich | 3.3 - 3.8 |

| Picrate-Picrate | Parallel Displaced | 3.4 - 3.8 |

Spectroscopic Signatures of Intermolecular Interactions

The formation of the this compound salt and the associated intermolecular interactions give rise to distinct spectroscopic signatures that can be observed using various analytical techniques.

UV-Visible Spectroscopy : The most prominent feature is the appearance of a new, broad absorption band at a longer wavelength (in the visible range) than the absorption maxima of either cinnoline or picric acid alone. researchgate.net This is the characteristic charge-transfer (CT) band, which arises from the electronic transition between the highest occupied molecular orbital (HOMO) of the donor (cinnolinium) and the lowest unoccupied molecular orbital (LUMO) of the acceptor (picrate). The appearance of this band is strong evidence for the formation of a charge-transfer complex. wikipedia.org

Infrared (IR) Spectroscopy : IR spectroscopy provides clear evidence of proton transfer. The broad O-H stretching vibration of picric acid (typically around 3100 cm⁻¹) disappears. A new, broad, and strong absorption band appears, which is attributed to the N⁺-H stretching vibration of the cinnolinium cation, usually in the 3200-2800 cm⁻¹ region. Additionally, the positions of the asymmetric and symmetric stretching bands of the NO₂ groups and the C-O stretching of the phenolate group in the picrate anion are sensitive to the hydrogen bonding environment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : In the ¹H NMR spectrum, the protonation of the cinnoline nitrogen results in the appearance of a signal for the N⁺-H proton, which is typically observed far downfield and may be broadened by quadrupolar effects and exchange. The chemical shifts of the aromatic protons on both the cinnolinium and picrate rings are also affected. These shifts are caused by the change in the electronic environment upon protonation and the magnetic anisotropy effects resulting from the close association of the rings via π-π stacking.

Crystallographic Investigations and Solid State Characteristics

Crystal Growth Methods for Cinnoline (B1195905) Picrates

The production of high-quality single crystals is essential for accurate crystallographic analysis and the characterization of solid-state properties. For organic compounds like Cinnoline Picrate (B76445), several crystal growth techniques are commonly employed, primarily from solution.

Slow Evaporation Method: This is one of the most widely used techniques for growing organic crystals. ufl.edunih.gov A saturated solution of Cinnoline Picrate is prepared in a suitable solvent at a constant temperature. The solvent is then allowed to evaporate slowly and undisturbed, leading to a gradual increase in solute concentration and subsequent crystal formation. uwo.ca The choice of solvent is critical and depends on the solubility of the compound. ufl.edu For similar picrate compounds, ethanol (B145695) has been used effectively. evitachem.com The rate of evaporation plays a crucial role; slower growth rates generally yield larger and higher-quality crystals. uwo.ca

Slow Cooling Method: In this technique, a saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. ufl.edu As the temperature decreases, the solubility of the this compound reduces, leading to supersaturation and crystallization. This method is effective for compounds that exhibit a significant change in solubility with temperature.

Vapor Diffusion: This method involves placing a small vial containing a saturated solution of this compound inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. uwo.ca The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the solute and inducing crystallization. uwo.ca

For all methods, the purity of the initial material is paramount for obtaining single crystals suitable for X-ray diffraction studies. ufl.edu

Crystallographic Data Analysis

The fundamental building block of a crystal is the unit cell, which is defined by six parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the crystal system and space group, describe the symmetry of the crystal lattice.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~16.9 |

| b (Å) | ~7.7 |

| c (Å) | ~13.8 |

| α (°) | 90 |

| β (°) | ~98.5 |

| γ (°) | 90 |

| Volume (ų) | ~1770 |

| Z | 4 |

Z represents the number of formula units in the unit cell.

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. In this compound, a combination of hydrogen bonds, π-π stacking, and van der Waals forces would be expected to dictate the supramolecular assembly.

Hydrogen Bonding: The picrate moiety contains phenolic hydroxyl and nitro groups, which are potent hydrogen bond donors and acceptors. The cinnoline ring contains nitrogen atoms that can act as hydrogen bond acceptors. It is highly probable that charge-assisted hydrogen bonds form between the protonated cinnoline cation and the oxygen atoms of the picrate anion. nih.gov

π-π Stacking: Both the cinnoline and picrate ions are aromatic systems. These planar rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align, contributing significantly to the stability of the crystal structure.

These combined interactions result in a complex three-dimensional network that defines the solid-state structure of the compound. eurjchem.com

Polymorphism and Solid-State Forms

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability, even though they are chemically identical. The existence of polymorphism in this compound has not been documented in the available literature. However, many organic compounds are known to exhibit polymorphism, and it is conceivable that different crystalline forms could be obtained by varying crystallization conditions such as the solvent, temperature, or rate of cooling.

Optical Properties in the Solid State

The optical properties of molecular crystals are of significant interest, particularly for materials with potential applications in nonlinear optics (NLO). researchgate.net Picrate-containing compounds are often investigated for such properties due to the presence of electron-donating and electron-accepting groups, which can lead to significant molecular hyperpolarizability. researchgate.net

The optical transmittance of a material is a measure of how much light can pass through it at different wavelengths. This is typically measured using UV-Visible (UV-Vis) spectroscopy. The resulting spectrum provides information about the electronic transitions within the molecule.

The optical band gap (Eg) is a crucial parameter that determines the electronic and optical properties of a material. It represents the minimum energy required to excite an electron from the valence band to the conduction band. The band gap can be estimated from the absorption edge of the UV-Vis spectrum using the Tauc plot method.

For a direct band gap semiconductor, the relationship between the absorption coefficient (α), the photon energy (hν), and the optical band gap (Eg) is given by the equation:

(αhν)² = A(hν - Eg)

Nonlinear Optical Response of Crystalline Picrates

Quantitative measurements of the nonlinear optical properties of this compound, particularly its second-harmonic generation (SHG) efficiency, have not been reported. The NLO response of molecular crystals is highly dependent on the specific arrangement of molecules in the unit cell. A non-centrosymmetric crystal structure is a prerequisite for observing a second-order NLO effect like SHG. Without crystallographic data confirming a non-centrosymmetric space group for this compound, any discussion of its SHG efficiency would be purely speculative.

To provide the requested detailed and scientifically accurate article, experimental studies determining the crystal structure and measuring the nonlinear optical properties of this compound would need to be conducted and published.

Solution Phase Behavior and Protonation Equilibria

Protonation Site Determination in Cinnoline (B1195905) Moieties

The formation of cinnoline picrate (B76445) involves the protonation of a nitrogen atom in the cinnoline ring by picric acid. Identifying the specific site of protonation is crucial for understanding the structure and reactivity of the resulting cation.

Acid-Base Equilibria and Salt Formation in Solution

Cinnoline is a weak base, with a reported pKa of 2.64 for its conjugate acid. wikipedia.orgpnrjournal.com This value quantifies the equilibrium between the neutral cinnoline molecule and its protonated form, the cinnolinium cation, in an acidic solution. Picric acid, on the other hand, is a strong organic acid due to the electron-withdrawing effects of its three nitro groups.

The formation of cinnoline picrate is a classic acid-base reaction that proceeds readily in solution. evitachem.com When cinnoline and picric acid are combined, typically in a solvent such as ethanol (B145695), the picric acid donates a proton to the more basic nitrogen atom of the cinnoline molecule (N(2)), forming the cinnolinium cation and the picrate anion. The resulting salt, this compound, can then be isolated from the solution, often by crystallization. evitachem.com

The equilibrium for this reaction strongly favors the formation of the salt due to the significant difference in acidity and basicity between the reactants. The general reaction can be represented as:

C₈H₆N₂ (cinnoline) + C₆H₃N₃O₇ (picric acid) ⇌ [C₈H₇N₂]⁺ (cinnolinium cation) + [C₆H₂N₃O₇]⁻ (picrate anion)

Solvent Composition Effects on Molecular Behavior

Quantitative Analysis of Solvent Effects on Equilibria

In contrast, in nonpolar, aprotic solvents, the ionic species will be less stable. In such environments, there might be a greater tendency for the formation of ion pairs or even a shift in the equilibrium back towards the neutral cinnoline and picric acid molecules. The extent of this shift would depend on the specific solvent's dielectric constant and its ability to interact with the ions.

The study of related heterocyclic compounds, such as quinoline (B57606) derivatives, has shown that a change in solvent polarity can significantly affect the solvation energy and dipole moment of the dissolved molecules. wikipedia.org A nonlinear relationship between the solvation energy and solvent polarity is often observed, indicating complex intermolecular interactions between the solute and solvent. wikipedia.org

Solvatochromic Parameter Correlations

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, can provide valuable information about the interactions between a solute and solvent molecules. Although specific solvatochromic data for this compound is not available, the principles can be applied to predict its behavior.

The electronic absorption spectrum of this compound is expected to be sensitive to the solvent environment. The picrate anion, in particular, is known to exhibit solvatochromism. Changes in the position of the absorption maxima (λmax) in the UV-visible spectrum upon changing the solvent can be correlated with various solvatochromic parameters, such as the Kamlet-Taft parameters (α, β, and π). These parameters quantify the solvent's hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and polarity/polarizability (π).

By measuring the UV-visible spectra of this compound in a range of solvents with known solvatochromic parameters, it would be possible to develop a quantitative model that describes the solvent's influence on the electronic transitions of the compound. This would provide deeper insights into the nature of the solute-solvent interactions and the differential solvation of the ground and excited electronic states of the cinnolinium and picrate ions.

Chemical Transformations and Derivatization Pathways of Cinnoline Picrate

Reactions Involving the Cinnoline (B1195905) Core

The cinnoline moiety in cinnoline picrate (B76445) retains its characteristic reactivity, allowing for transformations such as reduction and oxidation, which primarily target the nitrogen-containing heterocyclic ring system.

Reduction Reactions of Cinnoline Moieties

The cinnolinium cation, the protonated form of cinnoline present in cinnoline picrate, is susceptible to reduction. While specific studies on the reduction of this compound are not extensively documented, analogies can be drawn from the reduction of related N-heterocyclic systems like quinolinium and pyridinium (B92312) salts. Catalytic transfer hydrogenation is a prominent method for the reduction of such heterocycles. This technique often employs a hydrogen donor, such as ethanol (B145695), in the presence of a suitable catalyst, like an iridium complex, to achieve the reduction of the heterocyclic ring. This approach offers a mild and efficient route to partially or fully saturated N-heterocycles.

Another avenue for the reduction of the cinnoline core involves the use of hydride reagents. The reactivity of these reagents would be directed towards the electron-deficient cinnolinium cation. The specific outcome of the reduction would depend on the nature of the hydride reagent and the reaction conditions.

| Reagent/Method | Potential Product | Notes |

| Catalytic Transfer Hydrogenation (e.g., with ethanol and Ir catalyst) | 1,2,3,4-Tetrahydrocinnoline derivatives | Analogous to reductions of quinolinium and pyridinium salts. rsc.org |

| Hydride Reagents (e.g., NaBH4, LiAlH4) | Dihydro- or Tetrahydrocinnoline derivatives | The specific isomer would depend on the reaction conditions and the substitution pattern of the cinnoline ring. |

Oxidation Reactions of Cinnoline Moieties

The nitrogen atoms in the cinnoline ring can be targeted by oxidizing agents to form N-oxides. The oxidation of N-heterocycles like quinoline (B57606) with peroxy acids is a well-established transformation. github.io This suggests that the cinnoline core in this compound could undergo similar reactions. The formation of a cinnoline N-oxide derivative would significantly alter the electronic properties and reactivity of the heterocyclic system, opening up further avenues for functionalization. The reaction would likely proceed via electrophilic attack of the oxidizing agent on one of the nitrogen atoms of the cinnoline ring.

| Oxidizing Agent | Potential Product | Notes |

| Peroxy Acids (e.g., m-CPBA) | Cinnoline N-oxide picrate | The position of N-oxidation (N-1 or N-2) would depend on the steric and electronic environment of the nitrogen atoms. github.ioresearchgate.net |

| Hydrogen Peroxide | Cinnoline N-oxide picrate | May require a catalyst to proceed efficiently. |

Modifications of the Picrate Anion in this compound Systems

The picrate anion, while generally stable, possesses reactive nitro groups and a phenolic character that could potentially be modified under specific conditions. However, the high stability of the picrate anion due to extensive electron delocalization makes its direct chemical modification challenging without disrupting the salt structure. Reactions targeting the picrate anion would likely require harsh conditions that could also lead to the degradation of the cinnoline cation. The nucleophilicity of the picrate anion is generally low, limiting its participation in many common organic reactions. nih.gov

Derivatization for Enhanced Crystallization or Characterization (e.g., quaternary salts)

The formation of quaternary salts represents a key derivatization pathway for cinnoline, and by extension, could be applied to systems derived from this compound. The nitrogen atoms in the cinnoline ring can be alkylated using alkyl halides to form N-alkylcinnolinium salts. bac-lac.gc.ca Such derivatization is often employed to enhance the crystallinity of compounds, facilitating their purification and structural characterization by X-ray crystallography. The introduction of an alkyl group can also modulate the compound's solubility and biological activity.

The synthesis of cinnolinium salts can also be achieved through more advanced catalytic methods, such as Rh(III)-catalyzed cascade oxidative coupling/cyclization reactions. nih.govrsc.orgresearchgate.net

| Reagent | Product Type | Purpose |